molecular formula C24H26FN3O3S2 B6555199 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide CAS No. 1040641-89-1

3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide

カタログ番号: B6555199
CAS番号: 1040641-89-1
分子量: 487.6 g/mol
InChIキー: UJVRZYSYKMXRNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound is a sulfonamide derivative featuring a thiophene-2-carboxamide core substituted with a 4-(2,5-dimethylphenyl)piperazinylsulfonyl group and an N-(4-fluorobenzyl) moiety. Its structural complexity arises from the integration of a piperazine ring, a sulfonyl linker, and fluorinated aromatic systems, which are common pharmacophores in medicinal chemistry for targeting G protein-coupled receptors (GPCRs) or enzymes . The compound’s synthesis involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization processes, as outlined in related methodologies .

特性

IUPAC Name

3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3S2/c1-17-3-4-18(2)21(15-17)27-10-12-28(13-11-27)33(30,31)22-9-14-32-23(22)24(29)26-16-19-5-7-20(25)8-6-19/h3-9,14-15H,10-13,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVRZYSYKMXRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Thiophene core : A five-membered heterocyclic compound containing sulfur.
  • Carboxamide group : Enhances solubility and biological activity.
  • Piperazine moiety : Known for its role in modulating neurotransmitter systems, which may influence various biological pathways.

Anticancer Activity

Recent studies have indicated that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, a study focused on synthesizing thiophene carboxamide derivatives demonstrated their biomimetic nature compared to the well-known anticancer drug Combretastatin A-4 (CA-4). The synthesized compounds showed promising activity against the Hep3B cancer cell line with IC50 values indicating effective inhibition of cell proliferation:

CompoundIC50 (µM)Mechanism of Action
2b5.46Tubulin binding
2e12.58Tubulin binding

Both compounds exhibited a comparable interaction pattern with tubulin as observed with CA-4, suggesting their potential as anticancer agents through disruption of microtubule dynamics .

Antibacterial Activity

In addition to anticancer properties, thiophene derivatives have shown antibacterial efficacy. A study on N-(4-methylpyridin-2-yl)thiophene-2-carboxamides revealed significant activity against ESBL-producing E. coli. The docking studies indicated strong interactions between the carboxamide derivatives and critical amino acid residues in the target proteins:

CompoundTarget ProteinBinding Energy (kcal/mol)Mode of Action
4aCTX-M-15-8.5Enzyme inhibition
4cCTX-M-15-7.9Enzyme inhibition

These findings suggest that these compounds can effectively inhibit antibiotic resistance mechanisms .

Antioxidant Activity

The antioxidant properties of thiophene derivatives have also been explored. For example, amino thiophene-2-carboxamide exhibited significant antioxidant activity with a percentage inhibition of 62.0% compared to ascorbic acid, highlighting its potential therapeutic applications in oxidative stress-related conditions .

Study on Anticancer Properties

A detailed investigation into the anticancer effects of thiophene derivatives was conducted using various cancer cell lines. The study revealed that compounds similar to 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide showed potent inhibitory effects on cell growth and induced apoptosis through the activation of caspase pathways.

Study on Antimicrobial Efficacy

Another case study evaluated the antimicrobial efficacy of thiophene derivatives against multiple bacterial strains. The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics, suggesting their potential in treating resistant infections .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between thiophene derivatives and their biological targets. For instance, docking simulations revealed that the compound binds effectively to the active sites of target proteins involved in cancer progression and bacterial resistance mechanisms.

Docking Results Summary

CompoundTarget ProteinBinding Affinity (kcal/mol)
Thiophene Derivative ATubulin-9.0
Thiophene Derivative BCTX-M-15-8.7

These results underscore the significance of structural modifications in enhancing biological activity .

類似化合物との比較

Table 1: Key Structural Differences and Similarities

Compound Name Substituents on Piperazine Amide Substituent Core Heterocycle Molecular Weight (g/mol) Reference
Target compound 2,5-Dimethylphenyl N-(4-fluorobenzyl) Thiophene-2-carboxamide 487.56
3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide 2,5-Dimethylphenyl N-propyl Thiophene-2-carboxamide 435.57
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 4-X-phenylsulfonyl (X=H,Cl,Br) 2,4-Difluorophenyl 1,2,4-Triazole 450–520 (estimated)
MK22 (3-(thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one) 4-(Trifluoromethyl)phenyl Thiophen-2-ylthio-propanone Piperazinone 413.42

Key Observations:

Piperazine Substitution : The 2,5-dimethylphenyl group on the piperazine ring in the target compound may enhance lipophilicity and receptor binding compared to halogenated (e.g., Cl, Br) or trifluoromethyl-substituted analogs .

Core Heterocycle: The thiophene-2-carboxamide core distinguishes the target compound from triazole- or piperazinone-based analogs, which may alter electronic properties and hydrogen-bonding capacity .

Stability Considerations :

  • The thiophene-2-carboxamide core is less prone to tautomerization compared to the triazole-thione derivatives [7–9], which exist in equilibrium with thiol tautomers .
  • Fluorination at the benzyl position may reduce oxidative metabolism, enhancing plasma half-life relative to non-fluorinated analogs .

Pharmacological Implications

While direct pharmacological data for the target compound are absent in the provided evidence, insights can be extrapolated from related compounds:

  • GPCR Modulation: Piperazine sulfonamides are known to interact with serotonin (5-HT) or dopamine receptors. The 2,5-dimethylphenyl group may confer selectivity for specific receptor subtypes .
  • Antimicrobial Activity : Triazole-thiones [7–9] exhibit moderate antimicrobial activity, suggesting that the target compound’s thiophene core could be optimized for similar applications .
  • Dose-Effect Relationships : Methods like those in (Litchfield-Wilcoxon analysis) could be applied to evaluate the compound’s potency and efficacy relative to MK22 or MK46 .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including condensation, sulfonylation, and coupling reactions. For example, analogous piperazine-sulfonyl derivatives are synthesized via nucleophilic substitution of a sulfonyl chloride intermediate with a piperazine moiety under inert conditions (e.g., nitrogen atmosphere) . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (0–60°C), and catalysts (e.g., triethylamine for acid scavenging). Yields can be improved by slow addition of reagents and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which spectroscopic methods are critical for structural characterization?

Key techniques include:

  • NMR (¹H/¹³C) to confirm substituent positions and piperazine ring conformation.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemistry, as seen in related piperazine-thiophene structures .
  • FT-IR to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Q. What in vitro assays are used to evaluate its biological activity?

Primary screens include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
  • Receptor binding studies (e.g., radioligand displacement for serotonin or dopamine receptors due to the piperazine moiety) .
  • Cellular viability assays (MTT/XTT) to assess cytotoxicity in cancer cell lines. Dose-response curves (IC₅₀ values) are generated with concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can discrepancies in reported receptor binding affinities be resolved?

Contradictions may arise from differences in assay conditions (e.g., buffer pH, membrane preparation methods). To reconcile

  • Perform orthogonal assays (e.g., SPR vs. radioligand binding).
  • Use structural analogs to isolate the impact of the sulfonyl group or fluorophenyl substitution on binding .
  • Conduct molecular dynamics simulations to model receptor-ligand interactions, focusing on hydrogen bonding with the sulfonyl group and hydrophobic packing of the dimethylphenyl ring .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Systematic modifications include:

  • Substitution on the piperazine ring : Introducing electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Variation of the thiophene carboxamide : Replacing the 4-fluorobenzyl group with bulkier aryl groups to probe steric effects.
  • Bioisosteric replacement : Swapping the sulfonyl group with carbonyl or phosphonate moieties to assess binding pocket compatibility .

Q. How can pharmacokinetic (PK) properties be optimized for in vivo studies?

  • LogP measurement (via shake-flask or HPLC) to balance lipophilicity (target LogP 2–4).
  • Microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., piperazine N-dealkylation).
  • Plasma protein binding (equilibrium dialysis) to adjust dosing regimens. For analogs with poor solubility (<50 µg/mL), formulate with co-solvents (e.g., PEG 400) or nanoemulsions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Piperazine-Sulfonyl Derivatives

StepReagents/ConditionsYield RangeKey Characterization
SulfonylationClSO₂R, DCM, 0°C, Et₃N60–75%¹H NMR (δ 3.2–3.5 ppm, piperazine protons)
CouplingHATU, DMF, RT50–65%HRMS (M+H⁺)

Q. Table 2. Common Biological Assays and Parameters

Assay TypeTargetKey MetricsReference
Radioligand binding5-HT₁A receptorKᵢ (nM), Bmax
Kinase inhibitionEGFRIC₅₀ (nM), selectivity panel

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